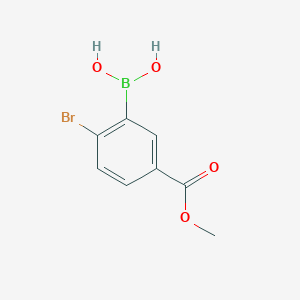

(2-Bromo-5-(methoxycarbonyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

(2-bromo-5-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BBrO4/c1-14-8(11)5-2-3-7(10)6(4-5)9(12)13/h2-4,12-13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISRQTOWJXBYLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)OC)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BBrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Methoxycarbonyl Phenyl Boronic Acid and Analogs

Classical Approaches to Arylboronic Acid Synthesis

Traditional methods for preparing arylboronic acids have been well-established for decades and remain relevant in many applications. These approaches typically involve the formation of a highly reactive organometallic intermediate which then reacts with a boron-containing electrophile.

One of the most common and long-standing methods for synthesizing arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard reagent (ArMgX) or an organolithium reagent (ArLi), with a trialkyl borate (B1201080) ester, typically trimethyl borate or triisopropyl borate. jyu.finih.govchemicalbook.com This reaction is generally performed at very low temperatures (e.g., -78 °C) to prevent over-addition of the organometallic reagent to the newly formed boronate ester, which would lead to the formation of undesired borinic acids and boranes. jyu.fi The resulting aryl dialkylboronate is then hydrolyzed with an aqueous acid to yield the final arylboronic acid. chemicalbook.comgoogle.com

The general pathway can be summarized as follows:

Formation of Organometallic Reagent: An aryl halide is reacted with magnesium metal to form a Grignard reagent or with an alkyllithium reagent (often via lithium-halogen exchange) to form an organolithium species. nih.gov

Borylation: The highly nucleophilic arylmetal compound attacks the electrophilic boron atom of the borate ester.

Hydrolysis: The intermediate boronate ester is treated with aqueous acid to produce the arylboronic acid.

While robust, this method's requirement for cryogenic temperatures and highly reactive, often pyrophoric, organometallic reagents can limit its functional group tolerance. nih.govnih.gov

| Reagent Type | Boron Source | Typical Conditions | Advantages | Limitations |

| Grignard (ArMgX) | B(OMe)₃, B(OⁱPr)₃ | Diethyl ether or THF, -78 °C to 0 °C | Readily available starting materials | Low functional group tolerance, cryogenic temperatures |

| Organolithium (ArLi) | B(OMe)₃, B(OⁱPr)₃ | THF, -78 °C | Useful for ortho-lithiation strategies | Requires pyrophoric reagents, strict anhydrous conditions |

The advent of transition metal catalysis revolutionized the synthesis of arylboronic acids, offering milder conditions and significantly broader functional group compatibility. beilstein-journals.orgnih.gov The Miyaura borylation reaction is a premier example, involving the palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), or a hydroborane like pinacolborane (HBpin). acs.orgwikipedia.org

This method offers several advantages over classical organometallic routes:

High Functional Group Tolerance: The reaction conditions are mild enough to tolerate a wide array of functional groups, including esters, ketones, nitriles, and nitro groups. acs.orgorganic-chemistry.org

Operational Simplicity: Many modern protocols can be run under less stringent conditions, sometimes even in air without the need for glovebox techniques. beilstein-journals.org

Versatility: The reaction is applicable to a broad range of aryl and heteroaryl halides (I, Br, Cl) and triflates. acs.orgnih.gov

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the borylating agent and reductive elimination to yield the arylboronate ester and regenerate the catalyst. researchgate.net The choice of ligand, base, and solvent is crucial for achieving high yields. acs.orgorganic-chemistry.org

| Catalyst/Ligand | Boron Reagent | Substrate Scope | Typical Conditions |

| PdCl₂(dppf) | B₂pin₂, HBpin | Aryl Iodides, Bromides, Triflates | Dioxane, Et₃N or KOAc, 80-100 °C |

| Pd(dba)₂ / SPhos | HBpin | Aryl Iodides, Bromides, Chlorides | Toluene or Dioxane, KOAc, 80-110 °C |

| PdCl₂(CH₃CN)₂ / SPhos | HBpin | Aryl Iodides, Bromides | Shorter reaction times, lower catalyst loading |

Targeted Synthesis of (2-Bromo-5-(methoxycarbonyl)phenyl)boronic Acid

The synthesis of a multifunctionalized compound like this compound requires careful strategic planning to ensure correct regiochemistry and to manage the interplay of the different functional groups.

A logical precursor for the target molecule is a disubstituted benzene (B151609) ring that already contains the bromo and methoxycarbonyl groups in the desired 1,2,4-substitution pattern. A suitable starting material would be methyl 3-bromo-4-halobenzoate or 1,2-dibromo-4-(methoxycarbonyl)benzene .

Two primary retrosynthetic strategies can be envisioned:

Organometallic Route: Starting from 1,2-dibromo-4-(methoxycarbonyl)benzene, a selective lithium-halogen exchange at the more sterically accessible bromine atom (position 2) could be achieved using an alkyllithium reagent at low temperature. The resulting aryllithium intermediate can then be trapped with a trialkyl borate, followed by hydrolysis. This approach leverages the differential reactivity of the two bromine atoms.

Palladium-Catalyzed Route: Using a precursor like methyl 3-bromo-4-iodobenzoate, the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed reactions can be exploited. A Miyaura borylation would selectively convert the iodo-substituent into a boronate ester, leaving the ortho-bromo group intact.

The synthesis of this compound presents specific challenges due to its substitution pattern. The ortho-bromo group introduces significant steric hindrance around the reaction center, which can impede both the formation of organometallic intermediates and the efficiency of palladium-catalyzed cross-coupling reactions. nih.gov The electron-withdrawing nature of the meta-methoxycarbonyl group can also influence the reactivity of the aryl ring.

Optimization of a palladium-catalyzed approach would involve screening several parameters:

Catalyst and Ligand: Sterically hindered substrates often benefit from bulky, electron-rich phosphine (B1218219) ligands like SPhos, XPhos, or DPEphos, which promote the oxidative addition and reductive elimination steps of the catalytic cycle. beilstein-journals.org

Base: The choice of base is critical. While potassium acetate (B1210297) (KOAc) is common, stronger bases or different counterions might be necessary to facilitate the transmetalation step with a sterically encumbered substrate.

Solvent and Temperature: Solvents like dioxane, toluene, or DMF can be tested. A higher reaction temperature may be required to overcome the activation energy associated with the sterically hindered substrate, but care must be taken to avoid decomposition of the starting material or product. acs.org

A hypothetical optimization table for a Miyaura borylation could look as follows:

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (3) | PPh₃ (6) | KOAc | Dioxane | 100 | Low |

| 2 | PdCl₂(dppf) (3) | - | KOAc | Dioxane | 100 | Moderate |

| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | KOAc | Toluene | 110 | High |

| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | High |

Novel and Green Synthetic Approaches to Arylboronic Acids

Recent research has focused on developing more sustainable and efficient methods for arylboronic acid synthesis, aiming to reduce waste, avoid harsh reagents, and improve atom economy. rsc.org

Several innovative strategies have emerged:

Iridium-Catalyzed C-H Borylation: This powerful method allows for the direct conversion of aromatic C-H bonds into C-B bonds, bypassing the need for pre-functionalized aryl halides. organic-chemistry.org While regioselectivity can be a challenge, it offers a highly atom-economical route.

Mechanochemistry: Palladium-catalyzed borylation reactions have been successfully performed in the solid state using ball-milling techniques. beilstein-journals.org This approach eliminates the need for bulk organic solvents, significantly improving the environmental profile of the synthesis. Reactions can be completed in minutes at room temperature. beilstein-journals.org

Aqueous Synthesis: Protocols have been developed for palladium-catalyzed borylations to be conducted in water using micellar conditions, which reduces reliance on volatile organic solvents. nih.govorganic-chemistry.org

Alternative Boron Reagents: The use of tetrahydroxydiboron (B82485) (B₂(OH)₄) as a borylating agent offers a direct route to arylboronic acids from aryl chlorides, avoiding the intermediate ester hydrolysis step. nih.govresearchgate.net

Photoredox Catalysis: Light-mediated reactions provide a mild pathway for borylation, such as the photoinduced decarboxylation of redox-activated aromatic carboxylic acids to generate aryl radicals that can be trapped by a boron reagent. organic-chemistry.org

| Approach | Key Feature | Advantage |

| C-H Borylation | Direct functionalization of C-H bonds | High atom economy, avoids aryl halides |

| Mechanochemistry | Solvent-free reaction conditions | Green (no solvent), rapid reaction times |

| Aqueous Synthesis | Use of water as a solvent | Reduced environmental impact, improved safety |

| Photoinduced Reactions | Light-mediated, mild conditions | Access to novel reaction pathways |

These modern techniques represent significant advances in the synthesis of arylboronic acids, offering greener, faster, and often more direct routes to these valuable chemical building blocks.

Flow Chemistry Techniques in Boronic Acid Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and key intermediates, offering significant advantages over traditional batch processes. iqs.eduresearchgate.netresearchgate.net These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up. iqs.eduresearchgate.net In the context of boronic acid synthesis, particularly for functionalized aryl boronic acids, flow chemistry provides a robust platform for reactions that may be challenging in batch, such as those involving unstable organometallic intermediates.

One of the prominent methods for synthesizing aryl boronic acids in flow involves a lithiation-borylation sequence. researchgate.netmdpi.com This approach typically utilizes an aryl bromide as the starting material, which undergoes a halogen-lithium exchange with an organolithium reagent, followed by quenching with a boron electrophile like triisopropyl borate. The highly reactive aryllithium intermediate is generated and consumed in situ within a microreactor, minimizing decomposition and side reactions. researchgate.net

A typical flow setup for the synthesis of an aryl boronic acid, which can be adapted for this compound from its precursor methyl 3-bromobenzoate, would involve the following key components:

Syringe Pumps: To deliver precise flow rates of the reactant solutions.

Micromixer: To ensure rapid and efficient mixing of the aryl bromide and organolithium reagent streams.

Residence Time Unit: A coiled tube reactor of a specific length and diameter to allow the reaction to proceed to completion. The residence time is a critical parameter that is carefully optimized.

Second Micromixer: For the introduction of the boron electrophile.

Quenching and Collection: The reaction stream is then quenched and collected for work-up and purification.

The table below illustrates a conceptual flow process for the synthesis of a functionalized aryl boronic acid, based on general principles reported in the literature.

| Parameter | Value |

| Reactant 1 | Solution of methyl 3-bromobenzoate in THF |

| Reactant 2 | Solution of n-butyllithium in hexanes |

| Boron Source | Triisopropyl borate in THF |

| Reactor Temperature | -20 °C to 0 °C |

| Residence Time | < 1 second to several minutes |

| Flow Rate | 0.1 - 10 mL/min |

| Pressure | Typically atmospheric or slightly elevated |

This is an illustrative example of a flow chemistry setup. Actual parameters would require optimization for the specific synthesis of this compound.

The Miyaura borylation is another key reaction that has been successfully translated to flow chemistry. iqs.eduqualitas1998.net This palladium-catalyzed reaction involves the coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). In a flow setup, a solution of the aryl halide, diboron reagent, and a base is pumped through a heated column packed with a heterogeneous palladium catalyst. qualitas1998.net This approach allows for catalyst recycling and simplifies product purification.

Catalyst Development for Enhanced Selectivity and Yield

The development of highly efficient and selective catalysts is crucial for the synthesis of complex boronic acids like this compound. The presence of both a bromine atom and a methoxycarbonyl group on the aromatic ring requires a catalyst system that can chemoselectively activate the C-Br bond for borylation without affecting the ester functionality.

Palladium-based catalysts are the most widely used for Miyaura borylation reactions. nih.govacsgcipr.org The efficiency of these catalysts is highly dependent on the choice of ligand, which plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient aryl bromides, such as methyl 3-bromobenzoate, the use of electron-rich and sterically bulky phosphine ligands is often beneficial.

Key advancements in catalyst development for the borylation of aryl halides include:

Bulky Monophosphine Ligands: Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have shown excellent performance in the borylation of a wide range of aryl halides, including those with electron-withdrawing groups. nih.govnih.gov These ligands promote the oxidative addition of the aryl halide to the palladium center and facilitate the subsequent transmetalation and reductive elimination steps.

N-Heterocyclic Carbene (NHC) Ligands: NHCs are another class of ligands that have proven effective in palladium-catalyzed cross-coupling reactions. They form highly stable complexes with palladium and can promote high catalytic turnover numbers.

Palladacycle Precatalysts: These are stable, well-defined palladium(II) complexes that are readily activated under the reaction conditions to generate the active palladium(0) catalyst. Their use can lead to more reproducible results and lower catalyst loadings. nih.gov

The table below summarizes representative catalyst systems used for the Miyaura borylation of aryl bromides, which would be applicable to the synthesis of this compound.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | KOAc | 1,4-Dioxane | 80 | High | nih.gov |

| PdCl₂(dppf) | - | KOAc | DMSO | 80 | High | alfa-chemistry.com |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | High | nih.gov |

These are examples of catalyst systems used for the borylation of aryl bromides. The optimal conditions for the synthesis of this compound may vary.

Recent research has also focused on developing catalysts based on more earth-abundant and less expensive metals like nickel and copper as alternatives to palladium. rsc.org While still under development, these systems show promise for more sustainable and economical synthetic routes to aryl boronic acids.

Applications of 2 Bromo 5 Methoxycarbonyl Phenyl Boronic Acid in Advanced Organic Synthesis

As a Building Block in Complex Molecule Synthesis

The strategic placement of three distinct functional groups on the aromatic ring of (2-Bromo-5-(methoxycarbonyl)phenyl)boronic acid allows for a wide range of chemical transformations. The boronic acid and bromine atom are particularly suited for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The methoxycarbonyl group can be used for further derivatization or can influence the electronic properties of the molecule.

Boronic acid derivatives are integral to modern medicinal and agrochemical research due to their stability, low toxicity, and versatile reactivity. They are extensively used as key intermediates in the synthesis of a wide array of biologically active compounds. This compound serves as a prime example of a multifunctional scaffold that can be elaborated into more complex structures.

The presence of both a boronic acid and a bromo substituent allows for sequential or orthogonal Suzuki-Miyaura coupling reactions. This enables the controlled, step-wise introduction of different aryl or vinyl groups, leading to the synthesis of complex biaryl or polyaryl structures that are common motifs in many pharmaceutical drugs and agrochemicals. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups, further expanding the molecular diversity accessible from this starting material.

Table 1: Potential Reactions for Pharmaceutical and Agrochemical Intermediate Synthesis

| Reaction Type | Reacting Group | Potential Product Scaffold |

|---|---|---|

| Suzuki-Miyaura Coupling | Boronic Acid | Biaryl compounds |

| Suzuki-Miyaura Coupling | Bromo group | Substituted biaryl compounds |

| Ester Hydrolysis | Methoxycarbonyl group | Carboxylic acid derivatives |

These features make this compound a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery and agrochemical development.

The development of advanced organic materials, such as organic light-emitting diodes (OLEDs), conductive polymers, and metal-organic frameworks (MOFs), often relies on the precise assembly of aromatic building blocks. The bifunctionality of this compound, with its bromo and boronic acid groups, makes it an excellent precursor for creating extended conjugated systems through polymerization reactions.

For instance, Yamamoto or Suzuki polycondensation reactions can be employed to synthesize polymers where the phenyl ring of the title compound is incorporated into the polymer backbone. The electronic properties of the resulting polymer can be tuned by the choice of co-monomers, and the methoxycarbonyl group can influence solubility and film-forming properties, which are crucial for applications in organic electronics.

Polyaromatic systems and heterocyclic compounds are ubiquitous in materials science and medicinal chemistry. This compound is a valuable starting material for the synthesis of these structures. Through sequential cross-coupling reactions, complex polyaromatic hydrocarbons can be constructed.

Furthermore, this compound can be used to synthesize various heterocyclic systems. For example, after conversion of the boronic acid to a hydroxyl group and the bromo group to an amino group, intramolecular cyclization could lead to the formation of benzoxazine derivatives. The ester group can also participate in cyclization reactions to form lactones or other heterocyclic rings. The versatility of this starting material allows for the synthesis of a diverse range of complex organic molecules.

Development of Functional Materials and Probes

Beyond its use as a synthetic intermediate, the boronic acid moiety of this compound can impart specific functionalities to materials and probes.

Phenylboronic acids are known to form reversible covalent bonds with diols. This property has been exploited to create "smart" polymers that respond to changes in glucose concentration. By incorporating this compound into a polymer chain, it is possible to design materials with specific recognition capabilities.

For example, phenylboronic acid-based polymeric micelles have been developed for mucoadhesive drug delivery systems. The boronic acid groups can interact with the sialic acid residues in mucus, leading to prolonged residence time of the drug carrier at the site of administration. The bromo and methoxycarbonyl groups on the phenyl ring of this compound could be used to further functionalize the polymer or to tune its physical properties.

Boronic acids have been widely used in the development of fluorescent probes for the detection of carbohydrates and other biologically important diols. The binding of a diol to the boronic acid can lead to a change in the fluorescence properties of a nearby fluorophore through mechanisms such as photoinduced electron transfer (PET) or internal charge transfer (ICT).

This compound can serve as a recognition unit in such probes. The phenyl ring, substituted with electron-withdrawing bromo and methoxycarbonyl groups, can be attached to a fluorophore. The electronic properties of this substituted phenyl ring can influence the photophysical properties of the probe, potentially leading to improved sensitivity or selectivity. While specific fluorescent probes based on this exact compound are not extensively documented, the principles of boronic acid-based sensor design suggest its potential in this area.

Table 2: Summary of Applications

| Application Area | Key Functional Groups | Example of Use |

|---|---|---|

| Pharmaceutical/Agrochemical Synthesis | Boronic Acid, Bromo Group | Building block for complex biaryl structures via Suzuki coupling. |

| Advanced Organic Materials | Boronic Acid, Bromo Group | Monomer for the synthesis of conjugated polymers. |

| Polyaromatic/Heterocycle Synthesis | Boronic Acid, Bromo, Methoxycarbonyl | Precursor for multi-ring systems through sequential reactions. |

| Functional Polymeric Systems | Boronic Acid | Component of glucose-responsive or mucoadhesive polymers. |

Contributions to Chemical Sensor Design for Analytes (e.g., Sugars, Biomolecules)

The boronic acid moiety is a cornerstone in the design of chemical sensors, particularly for biologically relevant analytes containing cis-diol functionalities, such as saccharides and other biomolecules. dntb.gov.ua The fundamental principle behind this application is the reversible covalent interaction between the boronic acid group and 1,2- or 1,3-diols to form stable five- or six-membered cyclic boronate esters. dntb.gov.uarsc.orgnih.gov This binding event can be engineered to produce a measurable signal, most commonly a change in fluorescence. rsc.org

In a typical fluorescent sensor design, the boronic acid recognition site is coupled with a fluorophore. bath.ac.uk The binding of a diol-containing analyte, like glucose or fructose, alters the electronic properties of the boron atom, increasing its Lewis acidity. bath.ac.uk This change can modulate a process known as photoinduced electron transfer (PET) between the boronic acid moiety (or a nearby amine) and the attached fluorophore, leading to a significant, quantifiable change in fluorescence intensity. nih.govbath.ac.uk

The interaction is pH-dependent, as a higher pH generally favors the formation of the boronate complex, a factor that can be tuned to optimize sensor performance for specific conditions. mdpi.com This strategy has been successfully employed to create sensors for a variety of analytes. For instance, sensors have been developed that can selectively recognize fructose in aqueous solutions at physiological pH. nih.gov Beyond simple sugars, this approach has been extended to the detection of more complex biomolecules like catecholamines and glycoproteins. nih.govresearchgate.net

Table 1: Examples of Analytes Detected by Boronic Acid-Based Fluorescent Sensors

| Analyte | Sensor Principle | Typical Fluorophore | Reference |

| D-Fructose | Photoinduced Electron Transfer (PET) | Anthracene | nih.gov |

| D-Glucose | Aggregation-Induced Emission (AIE) | Tetraphenylethene | mdpi.com |

| Ribose | Long-Wavelength Fluorescence | Tricarbocyanine | nih.gov |

| Dopamine | Photoluminescence Quenching | Gold Nanoclusters | nih.gov |

| Glycoproteins | Affinity Binding | Not Applicable (Electrochemical) | researchgate.net |

Functionalization of Nanomaterials for Research Applications

This compound is an exemplary reagent for the surface functionalization of nanomaterials, creating sophisticated platforms for diagnostics, bio-sensing, and targeted delivery. This utility stems from its dual functionality: the boronic acid group serves as a recognition element for biological targets, while the bromo-substituent provides a handle for stable, covalent attachment to surfaces.

Boronic acid-modified nanomaterials, such as gold nanoparticles (AuNPs), magnetic nanoparticles, and carbon dots, are widely explored. mdpi.comnih.govnih.gov The boronic acid moieties on the nanoparticle surface can selectively bind to cis-diol groups present in polysaccharides and glycoproteins on the cell walls of bacteria or on the surface of cancer cells. nih.govresearchgate.net This interaction can be used to capture and detect specific cells or pathogens. researchgate.net For example, gold nanoparticles functionalized with phenylboronic acid have been used in colorimetric assays for the rapid detection of Staphylococcus aureus, where the binding event causes nanoparticle aggregation and a visible color change. researchgate.net

The bromo- group on the phenyl ring allows for covalent immobilization of the molecule onto nanomaterial surfaces or polymer shells using established cross-coupling chemistry, such as the Suzuki-Miyaura reaction. mdpi.com This ensures the robust and stable presentation of the boronic acid binding sites, which is crucial for the development of reliable and reusable sensing platforms.

Table 2: Applications of Boronic Acid-Functionalized Nanomaterials

| Nanomaterial | Functionalization Method | Target Analyte/Cell | Application | Reference(s) |

| Gold Nanoparticles (AuNPs) | Ligand exchange (thiol-gold) | Glucose, Dopamine, Bacteria | Colorimetric/DLS Sensing | rsc.org, nih.gov, nih.gov |

| Magnetic Nanoparticles | Copolymerization | Glycoproteins/Glycopeptides | Selective Enrichment | nih.gov |

| Carbon Dots (CDs) | Conjugation | HeLa Cancer Cells | Drug Delivery, Imaging | nih.gov |

| Graphene | Covalent modification | D-fructose, D-glucose | Electrochemical Sensing | nih.gov |

Dynamic Covalent Hydrogels for Responsive Systems Research

Dynamic covalent chemistry utilizing the reversible formation of boronate esters is a powerful strategy for creating "smart" hydrogels that respond to specific environmental stimuli. nih.gov These hydrogels are formed by crosslinking polymers containing diol groups, such as polyvinyl alcohol (PVA), with bifunctional boronic acids. rsc.orgmdpi.com

The crosslinks in these networks are dynamic covalent bonds, which can break and reform in response to changes in pH, temperature, or the presence of competing diol molecules. nih.govmdpi.com This dynamic nature endows the hydrogels with unique properties, including self-healing capabilities and stimulus-responsive changes in their physical state (e.g., sol-gel transitions). nih.gov

The responsiveness is heavily influenced by the pKa of the boronic acid. mdpi.com The stability of the boronate ester bond is favored when the pH is above the pKa of the boronic acid. mdpi.com Consequently, a change in pH can trigger the dissociation of the crosslinks, leading to the dissolution of the hydrogel and the release of an encapsulated payload, such as a drug. mdpi.comnih.gov Similarly, the introduction of a high concentration of a free sugar like glucose can competitively displace the polymeric diols from the boronate crosslinks, also causing the hydrogel to dissolve. This principle is the basis for developing glucose-responsive hydrogels for insulin delivery systems. nih.gov

Table 3: Characteristics of Boronic Acid-Based Responsive Hydrogels

| Polymer Backbone | Boronic Acid Crosslinker | Stimulus | Potential Application | Reference(s) |

| Polyvinyl Alcohol (PVA) | Phenylboronic acid-terminated PPO-PEO-PPO | pH | Self-healing materials | rsc.org, utwente.nl |

| Alginate | 4-Aminophenyl boronic acid | pH, Shear forces | pH-responsive drug delivery | mdpi.com |

| Polyethylene Glycol (PEG) | Various phenylboronic acids | pH, Polyphenols | Injectable drug delivery | nih.gov, researchgate.net |

| PVA / PEO | Phenylboronic acid-terminated PEO | Glucose | Insulin delivery systems | nih.gov |

Enantioselective Synthesis and Chiral Auxiliaries

Boronic acids and their derivatives are pivotal reagents in modern asymmetric synthesis, enabling the construction of chiral molecules with high levels of stereocontrol. They can be employed as chiral building blocks or used in conjunction with chiral catalysts to direct the stereochemical outcome of a reaction.

Chiral Boronic Acid Derivatives in Asymmetric Catalysis

Non-racemic chiral boronic esters are highly valued as versatile intermediates in asymmetric synthesis. nih.gov A variety of methods have been developed for their preparation, including the catalytic asymmetric hydroboration of alkenes. acs.orgnih.gov Once formed, these chiral boronic esters are configurationally stable and can be converted into a wide array of functional groups—including alcohols, amines, and halides—with high stereospecificity. nih.govacs.org This allows for the installation of a stereocenter that can be reliably transformed into other desired functionalities.

For example, the addition of an organolithium reagent to a secondary boronic ester forms a boron-ate complex. acs.org This complex behaves as a chiral nucleophile, reacting with various electrophiles with inversion of stereochemistry at the carbon-boron center, providing access to a range of enantioenriched products. acs.org Furthermore, arylboronic acids can be used in transition metal-catalyzed reactions with chiral ligands to achieve high enantioselectivity. Rhodium-catalyzed asymmetric 1,4-additions of phenylboronic acids to enones, for instance, have been used to synthesize chiral flavanones with excellent enantiomeric excess. springernature.com

Stereocontrol in Coupling Reactions

Achieving stereocontrol in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is a significant challenge in organic synthesis. nih.gov When a chiral boronic acid or ester is used, particularly one with a stereocenter at the carbon atom attached to boron (a C(sp³)-boron species), the primary challenge is to control the stereochemical outcome of the transmetallation step. researchgate.net This step can proceed through pathways that lead to either retention or inversion of the stereocenter's configuration. researchgate.net

The outcome is highly dependent on the specific substrates, the choice of metal catalyst, the ligands, and the reaction conditions. researchgate.netbeilstein-journals.org For instance, palladium-catalyzed cross-coupling of optically active secondary alkyltrifluoroborate reagents with aryl chlorides has been shown to proceed with stereospecific inversion of configuration. acs.org In other systems, such as iridium-catalyzed couplings of enantioenriched boronic esters with racemic allylic carbonates, it is possible to achieve stereoinvertive coupling of the boronic ester, allowing for the synthesis of any of the four possible stereoisomers of a product with two adjacent chiral centers. nih.govacs.org The development of ligand and catalyst systems that reliably favor one stereochemical pathway over another is a key area of research, enabling the predictable synthesis of complex chiral molecules. springernature.comresearchgate.net

Table 4: Examples of Stereocontrolled Coupling Reactions Involving Boronic Species

| Coupling Partners | Catalyst/Ligand System | Stereochemical Outcome | Application | Reference(s) |

| Secondary alkyltrifluoroborate + Aryl chloride | Pd / RuPhos | Inversion of configuration | Synthesis of chiral alkyl-arenes | acs.org |

| Enantioenriched boronic ester + Racemic allylic carbonate | Ir / Phosphoramidite ligand | Stereoinvertive (boronate), Enantioselective (carbonate) | Stereodivergent C(sp³)–C(sp³) bond formation | nih.gov, acs.org |

| Racemic allyl halide + Phenylboronic acid | Rh / Chiral diene ligand | High enantioselectivity (>95% ee) | Asymmetric allylic arylation | springernature.com |

| β-enamido triflate + Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Retention or Inversion (ligand-dependent) | Stereoselective synthesis of enamides | beilstein-journals.org |

Advanced Studies and Emerging Research Areas

Computational Chemistry and Theoretical Studies

Computational modeling has become an indispensable tool for predicting and understanding the chemical properties and reactivity of molecules like (2-Bromo-5-(methoxycarbonyl)phenyl)boronic acid. These theoretical approaches allow for detailed analysis of molecular characteristics that can be difficult to probe experimentally.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide a wealth of information. nih.govresearchgate.netajchem-a.com

Key parameters derived from DFT studies include:

Optimized Molecular Geometry: Calculations can predict the most stable three-dimensional arrangement of atoms, including critical bond lengths and angles. This information is fundamental for understanding the molecule's steric and electronic properties. academie-sciences.fr

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and its susceptibility to electronic excitation. ajchem-a.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the boronic acid and methoxycarbonyl groups are expected to be electron-rich sites, while the boron atom and the hydrogens of the boronic acid are electron-deficient. This mapping helps predict sites for non-covalent interactions and chemical reactions.

| Parameter | Predicted Value |

|---|---|

| B-C Bond Length (Å) | 1.565 |

| B-O Bond Length (Å) | 1.373 |

| C-Br Bond Length (Å) | 1.910 |

| O-B-O Bond Angle (°) | 118.5 |

| C-B-O Bond Angle (°) | 120.8 |

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are particularly useful for understanding the formation and behavior of its boronate esters, which are formed by the reaction of the boronic acid with diols. nih.govrsc.org These simulations can model the interactions within a solvent, providing insights into:

Conformational Dynamics: How the molecule and its derivatives flex, rotate, and change shape in different environments.

Binding Free Energies: Calculating the energetics of the boronic acid-diol interaction, which helps in designing molecules with specific binding affinities for target diols, such as carbohydrates. rsc.org

Solvent Effects: Understanding how different solvents influence the stability and kinetics of boronate ester formation and hydrolysis.

MD simulations can bridge the gap between static molecular structures and the dynamic behavior of these systems in real-world applications, such as in sensors or dynamic polymer networks. arxiv.org

Computational methods, especially DFT, are widely used to predict various spectroscopic properties of molecules. nih.govacademie-sciences.fr By calculating these properties and comparing them with experimental data, researchers can confirm molecular structures and assign spectral features. For this compound, theoretical predictions can be made for:

Vibrational Spectra (IR and Raman): Calculations can determine the vibrational frequencies and intensities, which correspond to the peaks in experimental Infrared (IR) and Raman spectra. academie-sciences.fr This allows for a detailed assignment of each peak to a specific molecular motion (e.g., O-H stretch, C=O stretch, B-O stretch).

NMR Spectra: Theoretical calculations can predict the chemical shifts for ¹H, ¹³C, and ¹¹B NMR spectroscopy. nih.gov Comparing these predicted shifts with experimental spectra is a powerful method for structural elucidation.

| Vibrational Mode | Predicted Frequency (DFT) | Experimental Frequency (FT-IR) |

|---|---|---|

| O-H Stretching | 3450 | 3467 |

| C=O Stretching (Ester) | 1725 | 1720 |

| C-C Aromatic Stretching | 1605 | 1600 |

| O-B-O Antisymmetric Stretching | 1355 | 1362 |

| B-C Stretching | 1150 | 1145 |

Supramolecular Chemistry and Self-Assembly

The unique ability of the boronic acid group to form reversible covalent bonds makes this compound a valuable building block in supramolecular chemistry. This field focuses on creating complex, ordered structures through non-covalent or reversible covalent interactions.

Dynamic covalent chemistry (DCC) utilizes reversible reactions to form stable, yet adaptable, molecular structures. The reaction between a boronic acid and a diol to form a boronic ester is a cornerstone of DCC. semanticscholar.org This reaction is dynamic because the boronic ester can be readily hydrolyzed and reformed, often in response to a stimulus like a change in pH. semanticscholar.orgmdpi.com

This compound can be incorporated into dynamic systems such as:

Adaptable Polymers: When this molecule is reacted with multi-diol linkers, it can form cross-linked polymer networks. Because the boronic ester cross-links are reversible, these materials can exhibit unique properties like self-healing, reprocessability, and shape-memory behavior. mdpi.com

Responsive Gels: Hydrogels formed using boronic ester linkages can respond to changes in pH or the presence of specific sugars, causing them to swell, shrink, or release encapsulated cargo.

Molecular Cages and Containers: By reacting with precisely designed diol-containing molecules, it can form discrete, three-dimensional structures capable of encapsulating guest molecules.

The bromine atom and the methoxycarbonyl group on the phenyl ring provide additional functionality. The bromine can be used as a handle for further reactions (e.g., cross-coupling), while the ester group can influence solubility and participate in hydrogen bonding.

Self-assembly is the spontaneous organization of molecules into ordered structures. This compound possesses multiple features that can guide its assembly into complex, hierarchical structures. The key interactions driving this assembly include:

Reversible Covalent Bonding: The formation of boronic esters with diols can link molecules together in a specific, directional manner. msu.edu

Hydrogen Bonding: The boronic acid's -OH groups and the ester's carbonyl oxygen can participate in hydrogen bonding, further directing the arrangement of molecules.

Aromatic (π-π) Stacking: The phenyl rings can stack on top of one another, an interaction that helps to organize the molecules into larger assemblies.

By carefully controlling conditions such as solvent, temperature, and the presence of complementary diol molecules, this compound could potentially self-assemble into a variety of ordered nano- and microstructures, such as nanofibers, vesicles, or crystalline arrays. These organized systems are of great interest for applications in materials science, sensing, and nanotechnology.

Flow Chemistry and Automation in Boronic Acid Transformations

Continuous flow chemistry offers substantial advantages over traditional batch processing for the synthesis and transformation of boronic acids, including improved safety, scalability, and reaction control. researchgate.net

The synthesis of arylboronic acids, including derivatives like this compound, can be efficiently achieved using continuous flow systems. A prominent method involves the rapid halogen-lithium exchange of an aryl bromide followed by quenching with a borate (B1201080) ester. organic-chemistry.orgnih.gov This approach is particularly advantageous for handling organolithium intermediates, which are often reactive and require cryogenic temperatures in batch processes. organic-chemistry.org

In a typical flow setup, a solution of the aryl bromide (e.g., methyl 3-bromo-4-methoxybenzoate, a structural analog) in a suitable solvent like tetrahydrofuran (B95107) (THF) is mixed with a solution of an organolithium reagent (e.g., n-butyllithium) at a T-mixer. The precise control over temperature and residence time, often less than a second, allows for rapid and efficient halogen-lithium exchange while minimizing side reactions. organic-chemistry.org The resulting aryllithium species is then immediately quenched by mixing with a stream of a trialkyl borate, such as triisopropyl borate, to form the boronate ester. Subsequent aqueous workup during the collection phase hydrolyzes the ester to yield the desired boronic acid. organic-chemistry.orgrsc.org

| Parameter | Typical Condition | Benefit in Flow Chemistry |

| Reactants | Aryl Bromide, Organolithium Reagent, Trialkyl Borate | Precise stoichiometric control, rapid mixing. |

| Solvent | Tetrahydrofuran (THF) | Good solubility for reactants and intermediates. |

| Temperature | -20°C to -50°C for lithiation | Excellent heat exchange allows for safer operation at temperatures that might be challenging in large batches. researchgate.net |

| Residence Time | < 1 second for lithiation and borylation | Minimizes decomposition of reactive intermediates and side product formation. organic-chemistry.org |

| Throughput | Can reach multigram per hour scale (e.g., 60 g/h). organic-chemistry.org | High productivity and straightforward scalability. researchgate.netorganic-chemistry.org |

This methodology's high throughput and scalability make it suitable for both medicinal chemistry applications and larger-scale development studies. organic-chemistry.org

High-throughput screening (HTS) is a powerful strategy for rapidly optimizing the conditions of reactions involving this compound, most notably in Suzuki-Miyaura cross-coupling reactions. nih.gov This approach uses automated liquid handling systems to set up hundreds of reactions in parallel in microtiter plates, varying parameters such as catalysts, ligands, bases, solvents, and temperature. nih.govrsc.org

For a Suzuki-Miyaura coupling of this compound with an aryl halide, an HTS campaign would systematically evaluate a matrix of conditions. For instance, a 96-well plate could be used to test various palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine (B1218219) ligands (e.g., SPhos, XPhos), bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and solvent systems. nih.govnih.gov

The reaction outcomes are typically analyzed using rapid techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) or fluorescence-based assays. nih.govrsc.org This generates large datasets that can be visualized as heat maps, clearly identifying "hotspots" of optimal reaction conditions that provide the highest yield or purity of the desired biaryl product. nih.gov This accelerated process significantly reduces the time and resources required for method development compared to traditional one-at-a-time optimization. nih.gov

Analytical Methodologies in Boronic Acid Research

Advanced analytical methods are crucial for understanding the kinetics, mechanisms, and purity of reactions involving boronic acids. These techniques provide real-time insights and ensure the quality of the synthesized compounds.

In-situ spectroscopic techniques are invaluable for real-time monitoring of reactions involving this compound. Raman spectroscopy, in particular, is well-suited for this purpose as it allows for non-invasive analysis of reaction mixtures in real-time, even in flow reactors. oxinst.comnih.gov

By tracking the characteristic vibrational frequencies of functional groups, Raman spectroscopy can monitor the consumption of starting materials and the formation of products. For instance, in a Suzuki-Miyaura coupling, one could monitor the disappearance of the C-Br stretching vibration of the starting material and the appearance of new bands corresponding to the biaryl product. For the boronic acid itself, changes in the B-O stretching bands can provide information on its consumption or transformation, such as the formation of boroxine (B1236090) anhydrides. ethz.chacs.org This data allows for the precise determination of reaction kinetics and endpoints, facilitating process optimization and control.

| Spectroscopic Technique | Information Provided | Application to this compound |

| Raman Spectroscopy | Real-time concentration changes of reactants, intermediates, and products via vibrational modes. oxinst.com | Monitoring the progress of Suzuki-Miyaura couplings or the formation of boroxines. ethz.ch |

| Infrared (IR) Spectroscopy | Similar to Raman, provides information on functional group transformations. | Can track the carbonyl stretch of the methoxycarbonyl group or changes in the B-OH and aromatic regions. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information and quantitative analysis of reaction components. | ¹H and ¹³C NMR for structural elucidation of products; ¹¹B NMR to monitor the boron environment. |

The large datasets generated by modern spectroscopic techniques, especially during real-time reaction monitoring, often require advanced data analysis methods to extract meaningful chemical information. Chemometrics employs multivariate statistical methods to analyze this complex data. researchgate.netosti.gov

When monitoring a reaction of this compound using Raman or IR spectroscopy, the resulting spectra can be complex, with overlapping peaks from reactants, intermediates, products, and the solvent. Chemometric techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be used to deconstruct this data. dntb.gov.uaresearchgate.net

PCA can identify the number of independent species contributing to the spectral changes, helping to elucidate reaction mechanisms. PLS can build predictive models that correlate the spectral data with the concentrations of specific analytes, determined offline by a reference method like HPLC. aalto.fi Once established, these models can be used for real-time, quantitative monitoring and control of the reaction, ensuring consistency and optimizing yield. pnnl.gov

Chromatographic methods are the cornerstone for the separation and purity assessment of this compound and its reaction products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques. waters.comchromatographyonline.com

Reversed-phase HPLC is frequently used for the analysis of arylboronic acids. waters.com However, a significant challenge is the on-column hydrolysis of boronic esters or the instability of the boronic acid itself. nih.govresearchgate.net Method development often requires careful selection of the stationary phase (column), mobile phase composition, and pH to achieve good peak shape and prevent degradation. waters.comnih.gov For instance, using aprotic diluents for sample preparation and buffered mobile phases can help stabilize the analyte. nih.gov

Gas chromatography is also applicable, particularly for more volatile derivatives. Boronic acids themselves are generally non-volatile, but they can be derivatized, for example, by esterification with a diol like pinacol (B44631) to form the more volatile and stable boronate ester. chromatographyonline.com This allows for GC-based purity assessment and impurity profiling. GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying trace impurities. chromatographyonline.com

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas | Detection | Application Notes |

| Reversed-Phase HPLC | C18, Phenyl-Hexyl | Acetonitrile/Water with buffers (e.g., formate, acetate) | UV (254 nm) | Method development is key to prevent on-column degradation and ensure accurate quantification. waters.comresearchgate.net |

| Gas Chromatography (GC) | Polysiloxane (e.g., HP-5MS) | Helium | Flame Ionization (FID), Mass Spectrometry (MS) | Requires derivatization of the boronic acid to a more volatile ester (e.g., pinacol boronate) for analysis. chromatographyonline.com |

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Contributions

While specific, dedicated research on (2-Bromo-5-(methoxycarbonyl)phenyl)boronic acid is still emerging, its principal contribution lies in its demonstrated utility as a precursor for the synthesis of complex heterocyclic scaffolds, particularly isoindolinones. The strategic positioning of the three functional groups allows for a programmed sequence of reactions.

A key application has been in the synthesis of isoindolinone derivatives, which are core structures in various pharmacologically active compounds, including potent inhibitors of phosphodiesterase 10A (PDE10A). The typical synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction at the boronic acid site to introduce a desired aryl or heteroaryl substituent. This is followed by an intramolecular Buchwald-Hartwig amination, where the bromo group couples with a primary amine, which then undergoes cyclization with the adjacent methoxycarbonyl group to form the lactam ring of the isoindolinone core. This sequential, one-pot approach allows for the rapid assembly of complex molecules from simple starting materials, showcasing the compound's value in medicinal chemistry and drug discovery.

Table 1: Key Reactions and Applications

| Reaction Type | Functional Group Utilized | Subsequent Transformation | Application Area |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic acid | C-C bond formation | Synthesis of biaryl compounds, Heterocycle synthesis |

| Buchwald-Hartwig Amination | Bromo group | Intramolecular C-N bond formation | Isoindolinone synthesis |

Identification of Unexplored Research Avenues for this compound

Despite its utility, the full synthetic potential of this compound remains largely untapped. Several research avenues warrant exploration:

Diverse Heterocycle Synthesis: Beyond isoindolinones, the compound could serve as a precursor to a wide range of other fused heterocyclic systems. For instance, after the initial Suzuki coupling, the bromo and ester groups could be manipulated to form isocoumarins, phthalazinones, or other nitrogen- and oxygen-containing heterocycles through different cyclization strategies.

Orthogonal Reactivity Studies: A systematic investigation into the orthogonal reactivity of the three functional groups under various catalytic conditions is needed. Determining conditions that selectively activate one site while leaving the others untouched would significantly expand its synthetic playbook. For example, exploring Sonogashira or Heck couplings at the bromide position prior to Suzuki coupling at the boronic acid site could lead to novel molecular architectures.

Application in Total Synthesis: Its potential as a key building block in the total synthesis of complex natural products or pharmaceutical agents has not been thoroughly explored. Its pre-installed handles for sequential bond formation could streamline the synthesis of intricate molecular targets.

Radical-Mediated Cyclizations: The aryl bromide moiety could serve as a precursor for aryl radicals, which could then participate in intramolecular cyclization reactions, offering an alternative pathway to complex polycyclic structures.

Potential for Synergistic Reactivity in Multi-Functional Building Blocks

The true power of this compound lies in the potential for synergistic reactivity, where the functional groups influence each other to enable unique transformations.

One promising area is the exploration of catalytic cycles where the boronic acid group acts as a directing group for C-H activation at a nearby position, followed by a cross-coupling reaction at the bromo site. Such a directed, multi-step, one-pot reaction could lead to the highly efficient construction of complex, substituted aromatic systems.

Furthermore, the electronic interplay between the electron-withdrawing methoxycarbonyl group and the boronic acid could be exploited. This electronic tuning can affect the reactivity of the boronic acid in cross-coupling reactions and could be leveraged to achieve selective couplings in the presence of other boronic acids. The proximity of the bromo and boronic acid groups also opens the possibility for metal-catalyzed intramolecular cyclization reactions to form boron-containing heterocycles, which are themselves valuable synthetic intermediates.

Broader Impact on Synthetic Chemistry and Materials Science Research

The development and exploration of multi-functional building blocks like this compound have a significant broader impact. In synthetic chemistry, it promotes the design of more efficient and atom-economical synthetic routes by enabling sequential, one-pot reactions, thereby reducing the number of purification steps and waste generation.

In materials science, this compound is a highly attractive monomer for the synthesis of advanced functional materials. The boronic acid and bromo groups provide two distinct handles for polymerization or functionalization. For example, sequential Suzuki coupling could be used to create novel conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ester group can be further modified post-polymerization to tune the material's properties, such as solubility or self-assembly behavior. The ability to precisely control the structure and functionality of the resulting polymers at the monomer level is crucial for the rational design of next-generation organic materials.

Q & A

Q. What are common synthetic routes for (2-Bromo-5-(methoxycarbonyl)phenyl)boronic acid, and what challenges arise during purification?

Methodological Answer: A key synthetic route involves Suzuki-Miyaura cross-coupling reactions. For example, 4-(methoxycarbonyl)phenyl boronic acid can undergo coupling with brominated aryl halides to introduce the bromo substituent . Post-synthesis, purification challenges include:

- Irreversible binding to silica gel during column chromatography.

- Boroxin formation at elevated temperatures, requiring low-temperature handling .

- Use of non-polar solvents (e.g., hexane/ethyl acetate mixtures) to minimize decomposition.

Q. How is this compound characterized for structural validation?

Methodological Answer:

- ¹H/¹³C NMR : Peaks for methoxycarbonyl (δ ~3.93 ppm, singlet) and aromatic protons (δ ~7.5–8.1 ppm) confirm substitution patterns .

- LC-MS/MS : Detects impurities (e.g., methyl phenyl boronic acid) at <1 ppm levels using validated methods with LOD <0.3 ppm .

- HPLC-PDA : Monitors hydrolytic stability in aqueous buffers (pH 7.4) over 24 hours.

Q. What cross-coupling reactions are most effective for this boronic acid in medicinal chemistry?

Methodological Answer:

- Suzuki-Miyaura Coupling : Forms biaryl structures with aryl halides (e.g., bromopyridines). Optimize with Pd catalysts (e.g., PdCl₂(dppf)) and bases (K₃PO₄) in THF/H₂O .

- Chan-Lam Coupling : For C–N bond formation with amines under Cu(OAc)₂ catalysis .

Advanced Research Questions

Q. How do substituents influence the oxidative stability of boronic esters derived from this compound?

Methodological Answer: The diol component in boronic esters significantly affects oxidation rates. For example:

- Pinacol esters (e.g., 9a) oxidize rapidly (50% conversion in 10 min with H₂O₂) due to low diol-boronic acid affinity (relative affinity = 12.1) .

- Neopentyl glycol esters (e.g., 9b) oxidize slower (27 min for 50% conversion) due to higher steric hindrance (affinity = 0.30) .

Q. How can LC-MS/MS methods be validated for detecting trace impurities in this compound?

Methodological Answer:

- Linearity : Calibration curves (0.1–10 ppm) with R² >0.99 for carboxy phenyl boronic acid and methyl phenyl boronic acid .

- Accuracy : Spike-recovery experiments (85–115% recovery at 1 ppm).

- Robustness : Test column temperatures (25–40°C) and flow rates (0.8–1.2 mL/min) to ensure resolution .

Q. What electronic effects arise from the bromine and methoxycarbonyl substituents in cross-coupling reactions?

Methodological Answer:

- Bromine : Electron-withdrawing effect activates the aryl ring for nucleophilic attack but may slow oxidative addition in Pd-catalyzed reactions.

- Methoxycarbonyl : Electron-withdrawing meta-directing group enhances stability of the boronate intermediate in Suzuki couplings .

Q. How does this boronic acid interact with glycoproteins in biomedical assays?

Methodological Answer:

- Boronate-affinity chromatography : Binds cis-diols in glycoproteins at pH 8.5–9.0, enabling selective enrichment .

- Surface plasmon resonance (SPR) : Measures binding kinetics (ka = 1.2 ×10⁴ M⁻¹s⁻¹, kd = 3.8 ×10⁻³ s⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.